

4-Amino-3-bromo-2-chloropyridine molecular weight and formula

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Compound of Interest

Compound Name: 4-Amino-3-bromo-2-chloropyridine

Cat. No.: B1517656

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An In-depth Technical Guide to **4-Amino-3-bromo-2-chloropyridine** for Advanced Research and Development

Abstract

This guide provides a comprehensive technical overview of **4-Amino-3-bromo-2-chloropyridine** (CAS No: 215364-85-5), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, elucidate common synthetic pathways with mechanistic insights, explore its reactivity, and discuss its applications as a pivotal intermediate in the development of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents. The strategic placement of functional groups onto this heterocyclic core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. **4-Amino-3-bromo-2-chloropyridine** emerges as a particularly valuable building block due to its trifunctional nature. The presence of amino, bromo, and chloro substituents provides three distinct points for chemical modification, enabling diverse and

complex synthetic strategies. The inherent reactivity differences between the two halogen atoms, coupled with the nucleophilic and directing properties of the amino group, make this compound a highly sought-after intermediate for constructing novel bioactive molecules.^{[1][2][3]}

Core Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating everything from solvent choice to purification strategy. **4-Amino-3-bromo-2-chloropyridine** is typically a white to off-white solid or powder under standard conditions.^{[1][2]}

The key quantitative properties are summarized below for ease of reference.

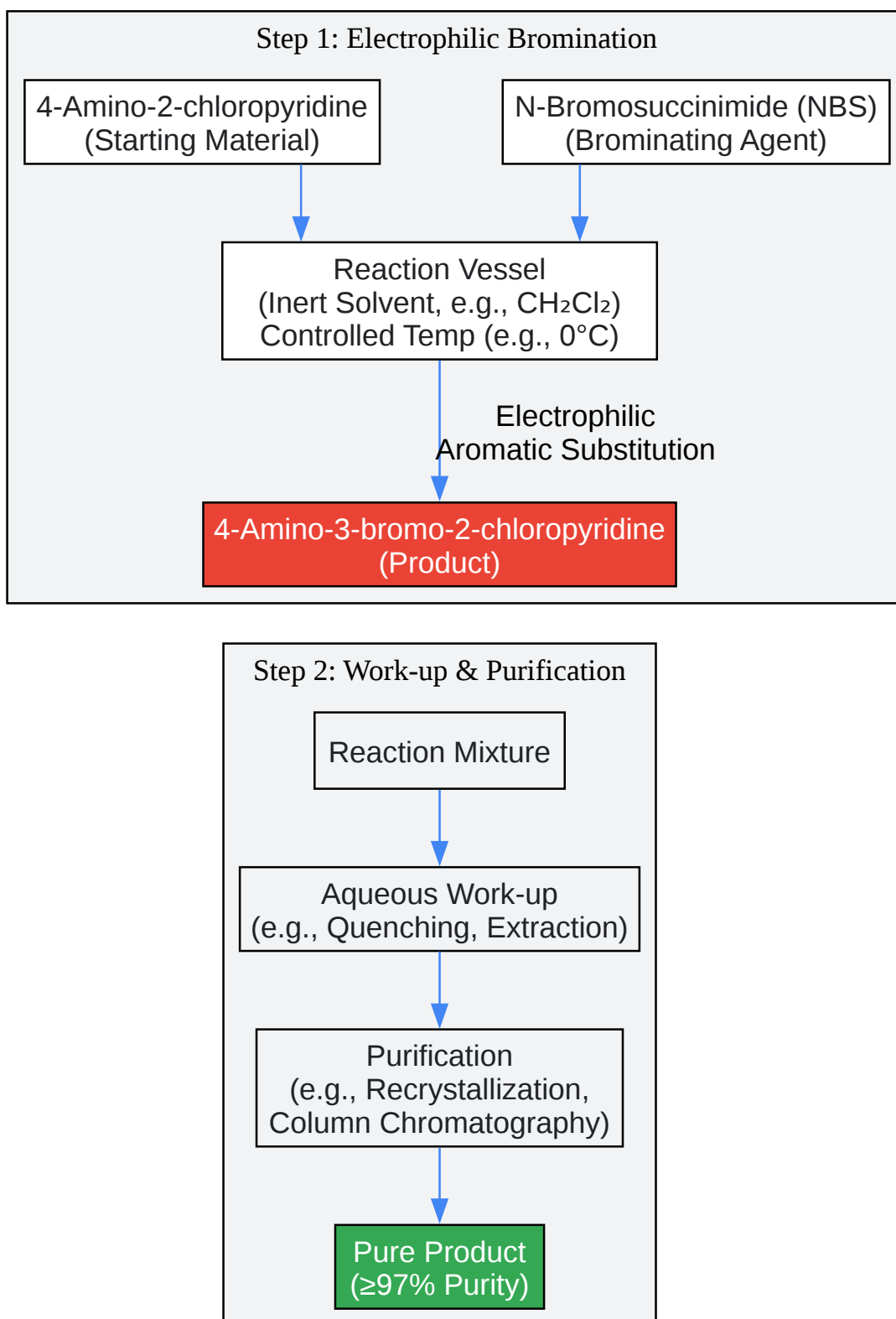
Property	Value	Source(s)
Molecular Formula	C ₅ H ₄ BrClN ₂	^{[1][4][5]}
Molecular Weight	207.46 g/mol	^{[4][5]}
CAS Number	215364-85-5	^{[1][4][6]}
Appearance	White to off-white solid/powder	^[1]
Melting Point	148-153 °C	^{[1][4]}
Boiling Point	329 °C	^[1]
Density	1.834 g/cm ³	^[1]
InChI Key	KTWAUKYSQFZIET-UHFFFAOYSA-N	^[4]

Synthesis and Mechanistic Considerations

The preparation of **4-Amino-3-bromo-2-chloropyridine** is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield. A common and logical synthetic route begins with the more readily available precursor, 4-Amino-2-chloropyridine.^{[7][8]} The key transformation is the selective bromination at the C3 position.

Representative Synthetic Workflow: Electrophilic Bromination

The workflow below illustrates the synthesis via electrophilic aromatic substitution on the 4-Amino-2-chloropyridine core.



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Caption: Synthetic workflow for **4-Amino-3-bromo-2-chloropyridine**.

Detailed Experimental Protocol & Rationale

The following protocol is a representative example based on established chemical principles for this type of transformation.[9]

- Inert Atmosphere & Solvent: Dissolve 4-Amino-2-chloropyridine (1.0 eq) in a suitable inert solvent like dichloromethane (CH_2Cl_2) in a reaction vessel equipped with a magnetic stirrer and an inert gas (N_2 or Ar) inlet.
 - Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen. Dichloromethane is a good choice as it is unreactive towards the reagents and readily dissolves the starting material.
- Temperature Control: Cool the solution to 0°C using an ice bath.
 - Rationale: Electrophilic bromination is an exothermic reaction. Maintaining a low temperature is critical to control the reaction rate, prevent over-bromination, and minimize the formation of impurities.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
 - Rationale: NBS is a mild and highly selective source of electrophilic bromine (Br^+). The amino group at the C4 position is a strong activating group, directing the electrophilic substitution primarily to the ortho-positions (C3 and C5). The C3 position is typically favored. Portion-wise addition helps manage the exotherm.
- Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Rationale: TLC provides a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary reaction time which could lead to product degradation.
- Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining NBS. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The resulting crude solid is then purified, typically by recrystallization or column chromatography, to yield the final product.

- Rationale: This standard aqueous work-up removes inorganic byproducts and the solvent. Purification is essential to achieve the high purity (typically $\geq 97\%$) required for subsequent applications in drug development.[\[4\]](#)[\[5\]](#)

Reactivity and Application in Synthesis

The true utility of **4-Amino-3-bromo-2-chloropyridine** lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the C2 position is the most activated site for S_NAr reactions due to the electron-withdrawing nature of the ring nitrogen. This allows for the selective introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.
- Cross-Coupling Reactions: The bromine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, crucial for building molecular complexity.
- Amino Group Functionalization: The amino group at C4 can be acylated, alkylated, or used as a directing group. It can also be converted into a diazonium salt for further transformations, although this can be challenging given the other reactive sites.

This multi-faceted reactivity makes it a valuable intermediate for synthesizing a wide range of complex heterocyclic compounds for drug discovery and agrochemical development.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-Amino-3-bromo-2-chloropyridine** is paramount. It is classified as hazardous and requires appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- Signal Word: Danger[\[4\]](#)

- GHS Hazard Statements:
 - H301: Toxic if swallowed.[4][11]
 - H315: Causes skin irritation.[4][11]
 - H318: Causes serious eye damage.[4] (Note: Some sources list H319: Causes serious eye irritation[11])
 - H335: May cause respiratory irritation.[4][11]
- Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage temperatures can range from room temperature to 2-8°C for long-term stability.[1][4][5]

Conclusion

4-Amino-3-bromo-2-chloropyridine is more than just a chemical compound; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, provide a reliable platform for the efficient construction of novel molecular entities. A thorough understanding of its synthesis, handling, and reaction potential, as outlined in this guide, is essential for leveraging its full potential in accelerating research and development programs.

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